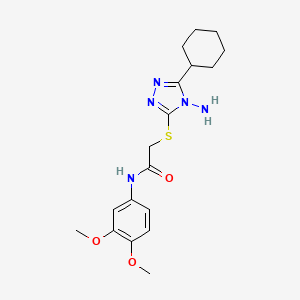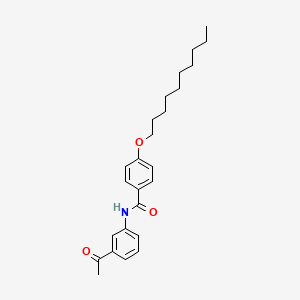
N-(3-acetylphenyl)-4-(decyloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-4-(decyloxy)benzamide is a compound that falls within the class of benzamide derivatives. While the specific compound is not directly studied in the provided papers, related benzamide derivatives have been synthesized and characterized, offering insights into the potential properties and behaviors of this compound. These benzamide derivatives exhibit a range of properties, including crystal structures, colorimetric sensing abilities, antioxidant activities, and biological activities .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves acylation reactions or condensation of amines with acyl chlorides or anhydrides in various solvents. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions . Similarly, N-(3-hydroxyphenyl) benzamide and its derivatives were synthesized by condensation of amines with benzoyl chloride in an aqueous medium . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
X-ray single crystallography is a common technique used to determine the solid-state properties of benzamide derivatives. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction, revealing its crystallization in a triclinic system . Similarly, the crystal structure of other benzamide derivatives was determined, providing insights into their molecular conformations and stabilization by various intermolecular interactions .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including colorimetric sensing of anions, as demonstrated by a derivative that changes color in response to fluoride anions . Additionally, the antioxidant properties of these compounds can be determined using assays like the DPPH free radical scavenging test .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be explored through experimental techniques and theoretical calculations. IR spectroscopy, NMR analyses, and DFT calculations are used to study molecular geometry, vibrational frequencies, and electronic properties . The molecular electrostatic potential (MEP) surface maps and PES scans can estimate the chemical reactivity of the molecules . Furthermore, the biological activities of these compounds are evaluated through enzyme inhibition assays .
科学的研究の応用
Anticonvulsant Activity
N-(3-Acetylphenyl)-4-(Decyloxy)benzamide and its related compounds have shown potential in anticonvulsant applications. For instance, a study by Robertson et al. (1987) discovered that similar compounds effectively antagonized seizures in animal models. They also explored the modification of these compounds to enhance their potency and duration of action in the body.
Pharmacokinetics
The pharmacokinetics of related benzamide compounds, including their absorption, distribution, metabolism, and excretion, have been the subject of research. Dockens et al. (1987) developed a method for determining serum and urine concentrations of such compounds, which is crucial for understanding their behavior in the body.
Chemical Synthesis and Structure Analysis
The chemical synthesis and structural analysis of benzamide compounds have been extensively studied. For example, Browne et al. (1981) and Browne et al. (1981) focused on the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides, a key step in synthesizing various pharmacologically active compounds.
Antitubercular Activity
The antitubercular activity of benzamide derivatives has also been investigated. Nimbalkar et al. (2018) synthesized novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide and evaluated their activity against Mycobacterium tuberculosis.
Antineoplastic Properties
The antineoplastic properties of certain benzamide derivatives have been examined. Zhang et al. (2011) studied the metabolism and disposition of a novel antineoplastic benzamide in rats, providing insights into its potential use in cancer therapy.
Antifungal Activity
The antifungal activity of some N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides was explored by Saeed et al. (2008), highlighting the potential of benzamide derivatives in treating fungal infections.
Miscellaneous Applications
Other applications of benzamide derivatives in scientific research include their use in studying mitosis inhibition, as investigated by Merlin et al. (1987), and their role in inhibiting nuclear ADP-ribosyltransferase, studied by Jones et al. (1988).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-acetylphenyl)-4-decoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO3/c1-3-4-5-6-7-8-9-10-18-29-24-16-14-21(15-17-24)25(28)26-23-13-11-12-22(19-23)20(2)27/h11-17,19H,3-10,18H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNVZRBOQARDPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
292644-24-7 |
Source


|
| Record name | N-(3-ACETYLPHENYL)-4-(DECYLOXY)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

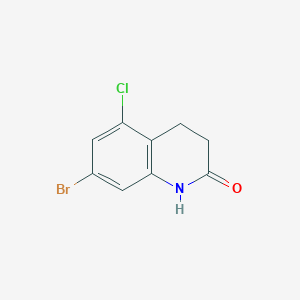
![3,4,7,9-tetramethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3017129.png)

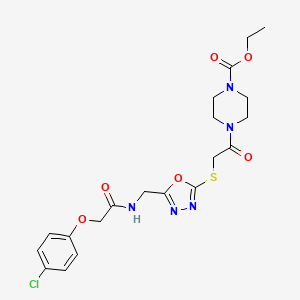
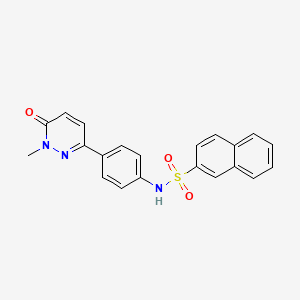
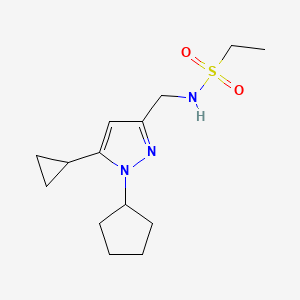

![2-[(3-nitrobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B3017138.png)
![4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3017141.png)
![5-bromo-2-chloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B3017144.png)
![3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B3017145.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3017147.png)

